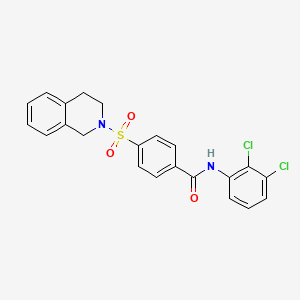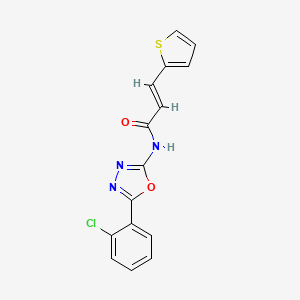![molecular formula C13H18O2 B2385473 1-[3,5-ジエチル-4-(ヒドロキシメチル)フェニル]エタノン CAS No. 2309468-37-7](/img/structure/B2385473.png)
1-[3,5-ジエチル-4-(ヒドロキシメチル)フェニル]エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is C13H18O2. This compound has a molecular weight of 206.285.
作用機序
The mechanism of action of DEH is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and proteins. DEH can also undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress, which can lead to cellular damage and apoptosis.
Biochemical and Physiological Effects:
DEH has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DEH can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that regulates the expression of genes involved in antioxidant defense. Additionally, DEH has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
実験室実験の利点と制限
DEH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DEH has some limitations. It is poorly soluble in water, which can make it difficult to use in aqueous solutions. Additionally, DEH can undergo oxidation, leading to the formation of impurities.
将来の方向性
There are several future directions for the use of DEH in scientific research. Some potential areas of research include:
1. The development of new synthetic methods for DEH.
2. The exploration of the biological targets of DEH and its mechanism of action.
3. The development of new applications for DEH in organic synthesis, coordination chemistry, and biological imaging.
4. The investigation of the potential use of DEH as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for organic synthesis, coordination chemistry, and biological imaging. DEH has several advantages for lab experiments, but also has some limitations. Future research on DEH could lead to the development of new synthetic methods, the discovery of new biological targets, and the potential use of DEH as a therapeutic agent.
合成法
The synthesis of DEH can be achieved through the condensation of 4-hydroxybenzaldehyde and diethylacetone in the presence of a catalyst. The resulting product is then purified through recrystallization. This method is simple, efficient, and yields high-quality DEH.
科学的研究の応用
生物学的機能と薬理学的応用
シッフ塩基は優れた塩基性の特徴を示し、金属やタンパク質と反応して錯体を形成することができます。そのため、化学および製薬科学において人気のある研究対象となっています。主要な点は次のとおりです。
- 薬理学的応用: 研究者は、シッフ塩基の潜在的な治療効果を探求しています。 細胞代謝を阻害し、所望の結果をもたらします .
キレート化と金属錯体
シッフ塩基は金属イオンと安定な錯体を形成します。そのキレート化特性により、さまざまな分野で役立ちます。
癌細胞に対する生物活性
1-(4-(ヒドロキシメチル)フェニル)エタノンの誘導体を含むシッフ塩基は、潜在的な抗癌剤として有望であることが示されています。 癌細胞に対する細胞毒性効果が調査されています .
Safety and Hazards
特性
IUPAC Name |
1-[3,5-diethyl-4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-10-6-12(9(3)15)7-11(5-2)13(10)8-14/h6-7,14H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUQWHBWEPJIQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CO)CC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)


![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)
![2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2385413.png)
